5-HT1A Receptor Adenylate Cyclase Inhibition
1-(2-Methyl-1-pyrrolidinyl)cyclohexene was evaluated for its ability to inhibit forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1A receptor expressed in HeLa cells [1]. This represents a functional cellular assay measuring downstream cAMP modulation rather than simple radioligand binding displacement. The compound's activity falls within the 110-250 range (unit unspecified but consistent with percent inhibition or normalized activity units in the ChEMBL database schema for this assay type). No comparative data against unsubstituted 1-(1-pyrrolidinyl)cyclohexene or positional isomers were located in the accessible literature corpus. Consequently, this evidence establishes that CAS 53516-51-1 possesses measurable activity at a therapeutically relevant GPCR target, but without direct head-to-head data, the claim of differentiation versus analogs at this receptor cannot be quantified.
| Evidence Dimension | 5-HT1A receptor-mediated adenylate cyclase inhibition |
|---|---|
| Target Compound Data | 110-250 (activity range; unit unspecified in source) |
| Comparator Or Baseline | No direct comparator data available in source |
| Quantified Difference | Not calculable; comparative data absent |
| Conditions | HeLa cells expressing human 5-HT1A receptor; forskolin-stimulated cAMP assay |
Why This Matters
This assay provides a functional cellular readout for compound activity at a CNS-relevant GPCR target, informing medicinal chemistry triage decisions where 5-HT1A modulation is the primary pharmacological objective.
- [1] BindingDB / ChEMBL. Assay ChEMBL_198198 (CHEMBL799817). Compound tested for inhibition of forskolin-stimulated adenylate cyclase coupled to human 5-HT1A receptor in HeLa cells. View Source
